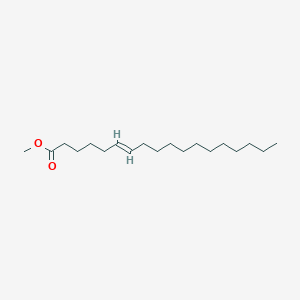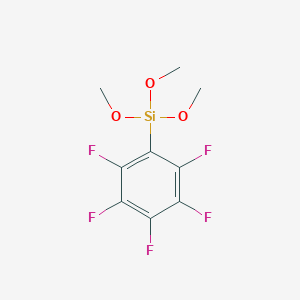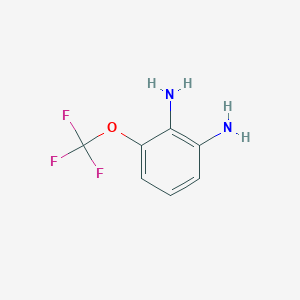
3-(Trifluoromethoxy)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)benzene-1,2-diamine is a fluorinated organic building block used in the preparation of agrochemical and pharmaceutical components .
Physical And Chemical Properties Analysis
3-(Trifluoromethoxy)benzene-1,2-diamine has a molecular weight of 192.14 . It is a liquid at room temperature and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Trifluoromethoxy Naphthalenes : Research by Schlosser and Castagnetti (2001) demonstrated the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes using 1-bromo-2-(trifluoromethoxy)benzene and 1-bromo-3-(trifluoromethoxy)benzene, highlighting a pathway to generate 1,2-dehydro-3-(trifluoromethoxy)benzene (Schlosser & Castagnetti, 2001).
- Generation of Trifluoromethoxy Anions for SN2 Reactions : Duran-Camacho et al. (2021) developed an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene, useful for SN2 reactions to form trifluoromethyl ethers (Duran-Camacho et al., 2021).
Material Science and Engineering
- Development of Soluble Polyimides : Qiu et al. (2006) synthesized organosoluble polyimides using isomeric ditrifluoromethyl substituted 1,4-bis(4-aminophenoxy)benzene, demonstrating their applications in producing flexible, transparent, and thermally stable materials (Qiu et al., 2006).
Chemistry of Halogenated Compounds
- Halogenation Studies : Herkes (1977) explored the controlled chlorination of trifluoromethoxybenzene, producing various chlorinated derivatives, indicating the chemical reactivity and potential for further derivative synthesis (Herkes, 1977).
Chemosensors Development
- Fluorescent Receptor for Metal Ion Recognition : Pawar et al. (2015) developed a chemosensor molecule using benzene-1,2-diamine structure for dual Ni2+ and Cu2+ recognition, illustrating the utility of benzene-1,2-diamine derivatives in sensing technologies (Pawar et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(trifluoromethoxy)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRRQMLGFKOEAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzene-1,2-diamine | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

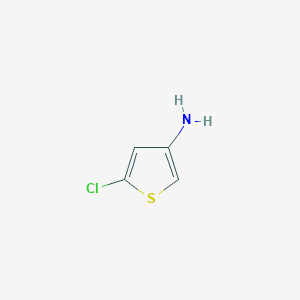
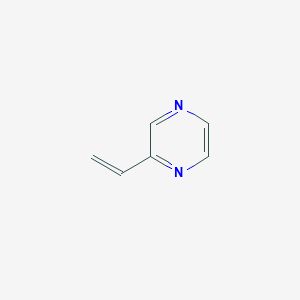
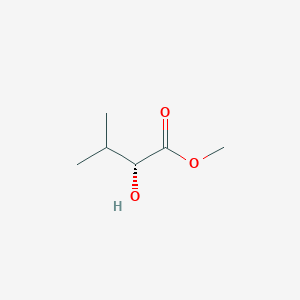
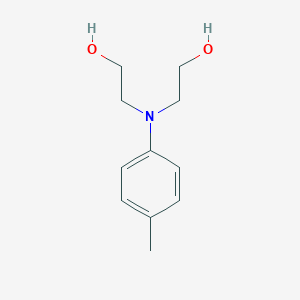
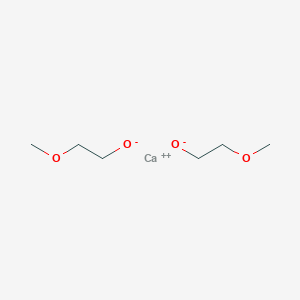
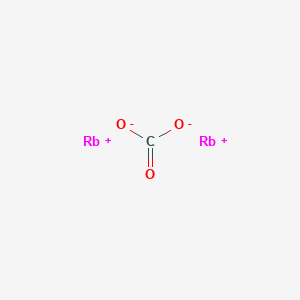
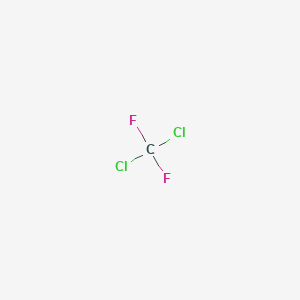
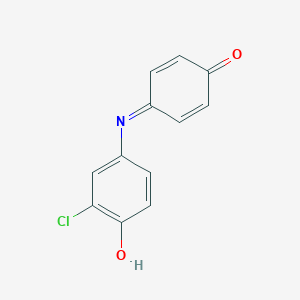

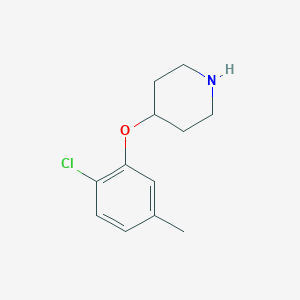
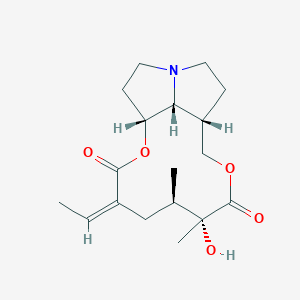
![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)
